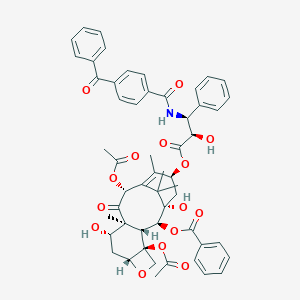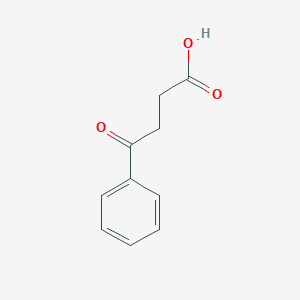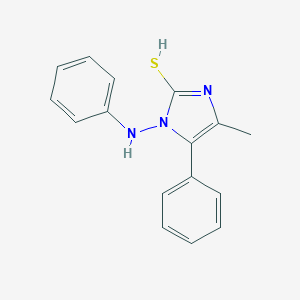
1-Anilino-4-methyl-5-phenylimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as AMPT or 4-(4-methylphenyl)-1-(phenylamino)-2-thioxoimidazolidin-5-one. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The chemical structure of AMPT consists of an imidazole ring with a thiol group and an aniline group attached to it.
Mécanisme D'action
The mechanism of action of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol involves the inhibition of the enzyme dopamine beta-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine. AMPT inhibits this enzyme by binding to the copper ion at the active site of DBH. This binding prevents the conversion of dopamine to norepinephrine, leading to an increase in dopamine levels and a decrease in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase dopamine levels and decrease norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology. AMPT has also been shown to have an effect on blood pressure and heart rate. It has been used as a tool to study the sympathetic nervous system and its role in regulating blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-Anilino-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit dopamine beta-hydroxylase (DBH) without affecting other enzymes involved in catecholamine synthesis. This specificity makes it a useful tool for studying the role of DBH in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, allowing it to affect dopamine and norepinephrine levels in the brain. However, one limitation of AMPT is its potential toxicity. It has been shown to be toxic at high doses, and caution should be taken when working with this compound.
Orientations Futures
There are several future directions for research involving 1-Anilino-4-methyl-5-phenylimidazole-2-thiol. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other research fields such as cancer research and immunology. AMPT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Additionally, AMPT has been shown to affect the immune system, and its potential as an immunomodulatory agent should be further explored.
Méthodes De Synthèse
The synthesis of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol can be achieved by various methods. One of the most common methods is the reaction of 4-methyl-5-phenyl-2-imidazolidinone with phenyl isothiocyanate and aniline in the presence of a base such as potassium carbonate. This reaction yields AMPT as a yellowish powder with a yield of around 60-70%. Another method involves the reaction of 4-methyl-5-phenyl-2-imidazolidinone with thiourea and aniline in the presence of a base such as sodium hydroxide. This reaction also yields AMPT as a yellowish powder with a yield of around 70-80%.
Applications De Recherche Scientifique
1-Anilino-4-methyl-5-phenylimidazole-2-thiol has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the enzyme dopamine beta-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology.
Propriétés
IUPAC Name |
3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOWPPLGBQSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)




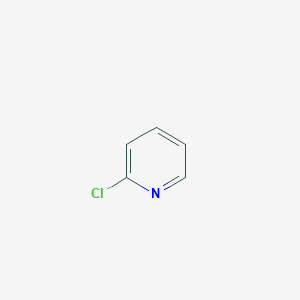
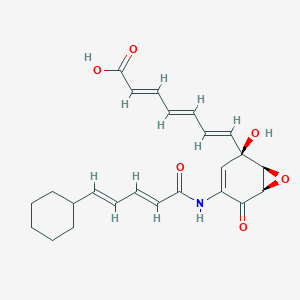




![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
